An In-Depth Technical Guide to 6-Bromo-2-mercaptobenzothiazole: Structure, Synthesis, and Applications
An In-Depth Technical Guide to 6-Bromo-2-mercaptobenzothiazole: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-mercaptobenzothiazole is a halogenated heterocyclic organic compound that holds significant interest in various scientific and industrial fields. Its unique chemical structure, featuring a benzothiazole core substituted with a bromine atom and a thiol group, imparts a range of useful properties. This technical guide provides a comprehensive overview of the chemical structure, synthesis, spectral characterization, and key applications of 6-Bromo-2-mercaptobenzothiazole, with a focus on its role as a vulcanization accelerator and its potential in medicinal chemistry. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Chemical Structure and Properties
6-Bromo-2-mercaptobenzothiazole exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form being predominant. The core structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring. A bromine atom is attached at the 6-position of the benzene ring, and a mercapto (or thione) group is at the 2-position of the thiazole ring.
Table 1: Physicochemical Properties of 6-Bromo-2-mercaptobenzothiazole
| Property | Value | Reference |
| CAS Number | 51618-30-5 | N/A |
| Molecular Formula | C₇H₄BrNS₂ | N/A |
| Molecular Weight | 246.15 g/mol | N/A |
| Appearance | White to light yellow crystalline powder | N/A |
| Melting Point | 260-263 °C | N/A |
| Tautomerism | Exists primarily in the thione form (6-Bromo-1,3-benzothiazole-2(3H)-thione) | N/A |
Synthesis of 6-Bromo-2-mercaptobenzothiazole
The synthesis of 6-Bromo-2-mercaptobenzothiazole can be achieved through the reaction of a corresponding bromo-substituted aniline with carbon disulfide. A plausible and efficient method involves the use of 4-bromoaniline as the starting material.
Experimental Protocol: Synthesis from 4-Bromoaniline
This protocol outlines a two-step synthesis pathway starting from 4-bromoaniline.
Step 1: Synthesis of 2-Amino-5-bromobenzenethiol
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Reaction Setup: In a well-ventilated fume hood, dissolve 17.2 g (0.1 mol) of 4-bromoaniline in 150 mL of toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Addition of Sulfur Monochloride: While stirring vigorously, add 16.2 g (0.12 mol) of sulfur monochloride dropwise over a period of 30 minutes. An exothermic reaction will occur; maintain the temperature below 40 °C using an ice bath if necessary.
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Heating: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up and Hydrolysis: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. Suspend the resulting residue in a solution of 24 g (0.6 mol) of sodium hydroxide in 200 mL of ethanol and 50 mL of water.
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Reflux: Heat the mixture to reflux for 2-3 hours.
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Isolation and Purification: After cooling, pour the reaction mixture into 500 mL of ice-water and carefully acidify with concentrated hydrochloric acid to a pH of 6-7. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude 2-amino-5-bromobenzenethiol can be recrystallized from an ethanol/water mixture.
Step 2: Synthesis of 6-Bromo-2-mercaptobenzothiazole
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Reaction Setup: In a round-bottom flask, dissolve the purified 2-amino-5-bromobenzenethiol (0.1 mol) in a suitable solvent such as ethanol.
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Reaction with Carbon Disulfide: Add an equimolar amount of carbon disulfide (CS₂) to the solution.
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Cyclization: The reaction mixture is then heated under reflux. The cyclization is promoted by the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and is typically carried out in a solvent like toluene at around 80°C.[1][2]
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Isolation: After the reaction is complete (monitored by TLC), the mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Spectral Characterization
Detailed spectral analysis is crucial for the unambiguous identification and characterization of 6-Bromo-2-mercaptobenzothiazole. The following tables summarize the expected spectral data based on the analysis of closely related benzothiazole derivatives.[3][4][5]
Table 2: Predicted ¹H NMR Spectral Data for 6-Bromo-1,3-benzothiazole-2(3H)-thione
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~13.5 | br s | N-H (thione tautomer) |
| ~7.8 | d | Aromatic H |
| ~7.6 | d | Aromatic H |
| ~7.4 | dd | Aromatic H |
Table 3: Predicted ¹³C NMR Spectral Data for 6-Bromo-1,3-benzothiazole-2(3H)-thione
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=S (thione) |
| ~140 | Aromatic C |
| ~135 | Aromatic C |
| ~128 | Aromatic C |
| ~125 | Aromatic C |
| ~122 | Aromatic C |
| ~118 | Aromatic C-Br |
Table 4: Predicted FT-IR Spectral Data for 6-Bromo-2-mercaptobenzothiazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2900 | Medium | N-H stretch (thione) |
| ~2600-2500 | Weak | S-H stretch (thiol, if present) |
| ~1600 | Medium | C=C aromatic stretch |
| ~1500 | Strong | C=S stretch (thione) |
| ~1320 | Strong | C-N stretch |
| ~820 | Strong | C-H out-of-plane bend (aromatic) |
| ~670 | Medium | C-Br stretch |
Table 5: Predicted Mass Spectrometry Fragmentation Data for 6-Bromo-2-mercaptobenzothiazole
| m/z | Interpretation |
| 245/247 | Molecular ion peak [M]⁺ (presence of Br isotopes) |
| 212/214 | [M - SH]⁺ |
| 167 | [M - Br]⁺ |
| 134 | [M - Br - SH]⁺ |
Applications
Rubber Vulcanization Accelerator
2-Mercaptobenzothiazole and its derivatives are widely used as accelerators in the sulfur vulcanization of rubber.[6][7] These compounds increase the rate of vulcanization, allowing for lower processing temperatures and shorter curing times, which leads to improved physical properties of the rubber product. The presence of the bromo substituent in 6-Bromo-2-mercaptobenzothiazole can modify its activity and solubility in the rubber matrix.
The general mechanism involves the formation of an active sulfurating agent. The accelerator reacts with sulfur to form a complex, which then reacts with the polymer chains to create cross-links.
Medicinal Chemistry and Drug Development
The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[8] Derivatives of 2-mercaptobenzothiazole have been investigated for a wide range of therapeutic applications, including antimicrobial, antifungal, and anticancer activities.[8] The introduction of a bromine atom at the 6-position can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic properties. Further research into the biological activities of 6-Bromo-2-mercaptobenzothiazole and its derivatives is a promising area for the development of new therapeutic agents.
Conclusion
6-Bromo-2-mercaptobenzothiazole is a versatile compound with a well-defined chemical structure and accessible synthetic routes. Its primary application lies in the rubber industry as a vulcanization accelerator, where it plays a crucial role in enhancing the properties of rubber materials. Furthermore, its structural features make it an attractive scaffold for the design and synthesis of novel drug candidates. The detailed experimental protocols and spectral data provided in this guide serve as a valuable resource for researchers and scientists working in the fields of materials science, organic synthesis, and medicinal chemistry, paving the way for further exploration of this important molecule.
References
- 1. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 2. Synthesis of 2-mercaptobenzothiazoles via DBU-promoted tandem reaction of o-haloanilines and carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromo-2-methylsulfanyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2 Mercaptobenzothiazole (MBT) Uses - IRO Water Treatment [irowater.com]
- 7. nbinno.com [nbinno.com]
- 8. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
2540Benzothiazole
1506.76-Hydroxy-2-mercaptobenzothiazole
5020
